The synthesis of C2 involves several chemical processes that yield a compound with a molecular formula of and a molecular weight of 231.10 g/mol. The technical details surrounding its synthesis include the use of various organic reactions to construct its complex structure, which incorporates a phosphate group that is essential for its activity as an AMPK activator.
C2 is synthesized as part of a broader effort to create small molecules that can selectively modulate AMPK activity. The development process often involves high-throughput screening and structure-activity relationship studies to optimize potency and selectivity .
The molecular structure of C2 reveals key functional groups that contribute to its activity. The compound features a phosphate moiety, which is critical for mimicking AMP binding. The structural analysis indicates that C2's conformation allows it to fit into the allosteric site of the AMPK complex effectively.
The crystal structure analysis suggests that C2 interacts with specific amino acid residues within the AMPK complex, facilitating its activation through conformational changes .
C2 primarily engages in allosteric interactions rather than traditional covalent modifications typical of many enzyme inhibitors. The activation mechanism involves:
In cell-free assays, C2 demonstrated potent activation properties without significantly affecting other kinases at concentrations used for AMPK activation, underscoring its specificity .
The mechanism through which C2 activates AMPK involves several steps:
C2 exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's effectiveness as a research tool and potential therapeutic agent .
AMPK activator C2 has promising applications in various scientific fields:
AMP-activated protein kinase (AMPK) functions as a heterotrimeric complex comprising catalytic α-subunits (α1, α2), scaffolding β-subunits (β1, β2), and regulatory γ-subunits (γ1, γ2, γ3). The α1/β1/γ1 configuration represents the most ubiquitously expressed isoform and serves as the primary model for studying C2 interactions [1] [9]. The α-subunit contains a kinase domain (KD) and autoinhibitory domain (AID), with Thr172 phosphorylation within the KD activation loop being essential for activity. The β1-subunit features a carbohydrate-binding module (CBM) and C-terminal domain critical for stabilizing the heterotrimer. The γ1-subunit contains four cystathionine β-synthase (CBS) repeats that form tandem pairs (CBS1-2, CBS3-4), creating three adenine nucleotide-binding sites (Sites 1, 3, 4; Site 2 remains unoccupied) [4] [9]. Mutagenesis studies confirm that residues like β1-Thr263 and β1-Tyr267 are indispensable for α:γ subunit association and functional integrity [5].
Table 1: Core Domains in AMPK α1/β1/γ1 Heterotrimer
Subunit | Domain/Feature | Functional Role |
---|---|---|
α1 | Kinase Domain (KD) | Catalytic activity; Thr172 phosphorylation site |
Auto-inhibitory Domain (AID) | Maintains inactive conformation; released upon activation | |
α-Regulatory Subunit-Interacting Motif (αRIM) | Transduces nucleotide-binding signals to KD | |
β1 | Carbohydrate-Binding Module (CBM) | Binds glycogen; stabilizes A769662 binding |
C-terminal Domain | Scaffold for α/γ subunit assembly | |
γ1 | CBS Repeats 1-4 | Forms 3 adenine nucleotide-binding sites (Sites 1, 3, 4) |
The furan-2-phosphonic derivative C2 (5-(5-hydroxyl-isoxazol-3-yl)-furan-2-phosphonic acid) binds two distinct allosteric sites within the γ1-subunit’s CBS domains, independent of canonical nucleotide-binding sites [4]. Structural analyses reveal C2 occupancy at a site adjacent to CBS1, stabilized by interactions with Arg70, Arg152, and Arg171—residues critical for AMP binding and mutated in cardiac/glycogen storage disorders [9]. Unlike AMP, which primarily occupies Sites 1 and 3, C2 binding induces unique conformational shifts in the γ1-subunit that:
C2 and AMP share overlapping but non-identical mechanisms:
| Table 2: Binding and Activation Properties of C2 vs. AMP |
Property | AMP | C2 |
---|---|---|
Binding Site | Sites 1 & 3 on γ1-CBS domains | Two novel sites adjacent to CBS1/CBS2 |
ATP Competition | Competitive inhibition (Ki ≈ ATP Kd) | Non-competitive (EC50 unchanged at 2 mM ATP) |
Allosteric Activation | 2–4 µM EC50 (α1); maximal for α2 | 10–30 nM EC50 (α1); partial for α2 |
Cooperative Binding | Non-cooperative (Hill coefficient = 1.0) | Cooperative at high ATP (Hill coefficient = 2.3) |
Thr172 Protection | Yes (α1 and α2) | Yes (α1-specific) |
C2’s non-competitive ATP binding enables sustained activation under physiological ATP concentrations, while AMP efficacy is diminished by ATP competition [4] [8]. Additionally, C2 binding induces stronger positive cooperativity under high ATP, suggesting distinct long-range conformational effects on the γ-subunit.
X-ray crystallography (resolution: ~2.8 Å) of the C2:AMPK complex revealed atomic-level details of C2 binding at γ1-CBS sites, triggering:
Cryo-EM studies (resolution: 4–6 Å) further captured C2-induced architectural plasticity, showing:
Table 3: Structural Techniques for Resolving C2:AMPK Complexes
Method | Resolution | Advantages | Limitations | Key Findings |
---|---|---|---|---|
X-ray Crystallography | 2.8 Å | Atomic detail; precise ligand binding | Requires crystalline samples; static snapshot | C2 binding sites; α-linker rearrangement |
Cryo-EM | 4–6 Å | Captures dynamic conformations; no crystallization | Lower resolution for small proteins | Global domain shifts; interlobe separation |
While crystallography excels at identifying C2 coordination chemistry, cryo-EM reveals large-scale dynamics inaccessible to crystallography—particularly Mg2+-independent conformational changes [3] [6] [10]. Together, these methods confirm that C2 stabilizes an active AMPK topology distinct from AMP-bound states, rationalizing its unique α1-selectivity and synergy with ADaM site activators like A769662.
Key Compounds Mentioned: AMPK activator C2, AMP, ADP, ATP, A769662, Salicylate, 991, ZMP.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7